N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a pyrazole-triazole core substituted with thiophene, methoxyphenyl, methylphenyl, and furan-carboxamide moieties. The presence of sulfur atoms (sulfanyl group) and aromatic systems may enhance binding affinity to biological targets. Synthesis routes for analogous compounds involve multi-step reactions, including cyclization of hydrazides and thioacetamide intermediates, as seen in related triazole derivatives .
Properties
IUPAC Name |
N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N6O4S2/c1-20-6-3-7-22(16-20)36-28(18-32-30(39)26-8-4-14-41-26)33-34-31(36)43-19-29(38)37-25(21-10-12-23(40-2)13-11-21)17-24(35-37)27-9-5-15-42-27/h3-16,25H,17-19H2,1-2H3,(H,32,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJXJQCHHFMJNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structures, such as the pyrazole, triazole, and furan rings, followed by their sequential coupling and functionalization.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of Triazole Ring:
Coupling Reactions: The different ring systems are then coupled using various coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising properties as a candidate for drug development. Its structure includes multiple functional groups that enhance its reactivity and interaction capabilities with biological targets. Specifically, the compound can interact with enzymes and receptors involved in diverse biological pathways, making it a valuable probe for therapeutic applications.
Biological Activities
Research has highlighted several biological activities associated with pyrazole derivatives, including:
- Antimicrobial Activity : Compounds with pyrazole motifs have shown efficacy against various microbial strains.
- Anti-inflammatory Properties : Pyrazole derivatives have been evaluated for their ability to inhibit inflammatory pathways.
- Antitumor Effects : Some studies suggest that these compounds can inhibit tumor growth through specific molecular pathways .
Case Studies
- Antimicrobial Studies : A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that certain substitutions on the pyrazole ring enhanced activity against specific bacterial strains, demonstrating the potential for developing new antibacterial agents .
- Inhibition of Enzymatic Activity : Research has shown that compounds similar to N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide can effectively inhibit DNA gyrase B, an essential enzyme in bacterial DNA replication. This inhibition can lead to bactericidal effects and highlights the compound's potential as an antibiotic .
Synthesis and Structural Insights
The synthesis of this compound involves multi-step organic reactions that require careful control of reaction conditions. Key steps include nucleophilic substitutions and cyclization reactions to form the triazole and pyrazole rings. The structural complexity contributes to its varied biological activities .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential drug development targeting specific biological pathways |
| Antimicrobial Activity | Effective against various microbial strains |
| Anti-inflammatory | Inhibits inflammatory pathways |
| Antitumor | Inhibits tumor growth through specific molecular pathways |
Mechanism of Action
The mechanism by which N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s multiple functional groups allow it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity.
Comparison with Similar Compounds
Research Findings and Implications
- Conversely, methylphenyl groups improve lipophilicity but may reduce target specificity .
- Contradictions: Minor structural changes (e.g., thiophene vs. pyrazole) can drastically alter bioactivity. For instance, thiophene’s aromaticity may favor interactions with aromatic residues in binding pockets, unlike pyrazole’s hydrogen-bonding capability .
Biological Activity
N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activity. This compound features multiple functional groups and heterocyclic structures, which enhance its reactivity and interaction capabilities with biological targets.
Chemical Structure and Properties
The compound's molecular formula is , indicating a diverse range of atoms contributing to its biological properties. The presence of pyrazole, triazole, and furan rings suggests that it may interact with various biological pathways through enzyme inhibition or receptor modulation.
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes and receptors. The multiple functional groups allow for various interactions, including:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions can lead to the modulation of enzyme activity or receptor signaling pathways, making the compound a candidate for therapeutic applications in conditions such as inflammation and cancer.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- A study reported that certain pyrazole derivatives showed potent antiproliferative activity against breast cancer cell lines (MCF7) with an IC50 value of 39.70 µM .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Specific derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 by up to 85% at certain concentrations . This suggests potential applications in treating inflammatory disorders.
Enzyme Inhibition
This compound may act as an inhibitor for various enzymes:
| Enzyme Target | Activity Level | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | IC50 = 66.37 nM | |
| Monoamine oxidase B (MAO-B) | High activity against MAO-A and MAO-B isoforms | |
| Carbonic anhydrase | IC50 = 0.93 nM (hCA I) |
Case Studies
Several studies have focused on the synthesis and evaluation of pyrazole derivatives similar to the target compound:
- Study on Pyrazole Derivatives : A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory activity against carrageenan-induced edema in animal models. The results indicated significant efficacy comparable to standard anti-inflammatory drugs .
- Antioxidant Activity : Compounds derived from similar structures have shown promising antioxidant properties by scavenging free radicals effectively, suggesting potential neuroprotective effects .
Q & A
Q. What are the key synthetic strategies and intermediates for preparing this compound?
The synthesis involves multi-step reactions, including:
- Condensation reactions to form the pyrazole and triazole rings (e.g., thiophene-2-yl and 3-methylphenyl substituents) .
- Sulfanyl linkage formation between the 2-oxoethyl group and triazole-thiol intermediate, requiring controlled pH and temperature to avoid side reactions .
- Carboxamide coupling using furan-2-carboxylic acid derivatives, often mediated by coupling agents like EDC/HOBt . Key intermediates include the 4,5-dihydro-1H-pyrazole core and the 4H-1,2,4-triazole-3-thiol precursor. Purity of intermediates is critical, validated via TLC and HPLC .
Q. Which analytical techniques are essential for structural characterization?
- X-ray crystallography : Resolve stereochemistry and confirm molecular packing using SHELXL for refinement . ORTEP-III can visualize thermal ellipsoids .
- NMR spectroscopy : 1H/13C NMR identifies substituent integration (e.g., methoxyphenyl protons at δ 3.8 ppm) and confirms regioselectivity .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., expected [M+H]+ ~600-650 Da) .
Q. How can common impurities be identified and mitigated during synthesis?
- Byproducts : Thioether oxidation or incomplete cyclization may yield sulfoxide or open-chain analogs. Use reducing agents (e.g., ascorbic acid) and inert atmospheres to suppress oxidation .
- Chromatographic purification : Reverse-phase HPLC with C18 columns effectively separates impurities. Purity >95% is achievable with gradient elution .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in triazole ring formation?
- Solvent selection : Ethanol/water mixtures enhance cyclization kinetics compared to DMF, reducing side-product formation .
- Catalysis : Cu(I) catalysts (e.g., CuI) accelerate Huisgen cycloaddition for triazole rings, but may require post-reaction chelation removal .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .
Q. How to resolve discrepancies in crystallographic data during structural refinement?
- SHELXL parameters : Adjust displacement parameters (Uij) for disordered atoms and apply TWIN/BASF commands for twinned crystals .
- Validation tools : Use PLATON to check for missed symmetry or hydrogen bonding inconsistencies .
- Data-to-parameter ratio : Maintain ≥10:1 to avoid overfitting; collect high-resolution data (<1.0 Å) if possible .
Q. What computational methods predict the compound’s bioactivity and target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like kinase enzymes, leveraging the triazole-thiophene scaffold’s affinity for ATP-binding pockets .
- ADMET prediction : SwissADME estimates solubility (LogP ~3.5) and permeability, guiding formulation for in vivo studies .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Thermal stability : TGA/DSC analysis shows decomposition >200°C, suggesting room-temperature storage is safe .
- Photostability : UV-Vis spectroscopy under ICH Q1B guidelines reveals degradation via methoxy group demethylation; use amber vials for light-sensitive experiments .
Q. What role do substituents (e.g., thiophen-2-yl, 3-methylphenyl) play in modulating physicochemical properties?
- Lipophilicity : Thiophene and methylphenyl groups increase LogP, enhancing membrane permeability but reducing aqueous solubility .
- Electronic effects : The methoxyphenyl donor stabilizes the pyrazole ring’s electron density, confirmed via DFT calculations .
- Steric hindrance : Bulkier substituents on the triazole ring may limit binding pocket access, requiring SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
